molecular formula C17H18FNO2 B297082 2-(2,3-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide

2-(2,3-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide

Cat. No.: B297082
M. Wt: 287.33 g/mol
InChI Key: AEBQNJZLCDMXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide, also known as DAA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have a wide range of potential applications, including in the field of medicine and pharmacology. In

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide is not fully understood, but it is believed to act on the endocannabinoid system. This compound has been shown to activate the CB1 receptor, which is involved in the regulation of pain, inflammation, and neuroprotection. This compound has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,3-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. This compound also has a relatively low toxicity, making it a safer alternative to other compounds that have similar effects. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on 2-(2,3-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide. One area of research could be to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential use in the treatment of cancer. Additionally, further research could be done to better understand its mechanism of action and to develop more specific and potent analogs.

Synthesis Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with 4-fluorobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has been found to have a wide range of potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C17H18FNO2/c1-12-4-3-5-16(13(12)2)21-11-17(20)19-10-14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3,(H,19,20)

InChI Key

AEBQNJZLCDMXMB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)F)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.